molecular formula C8H16ClNO2S B15315840 2-(2,2-Dimethylthiomorpholin-4-yl)aceticacidhydrochloride

2-(2,2-Dimethylthiomorpholin-4-yl)aceticacidhydrochloride

Cat. No.: B15315840
M. Wt: 225.74 g/mol
InChI Key: PIYLEKPDEUPDJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,2-Dimethylthiomorpholin-4-yl)acetic acid hydrochloride is a thiomorpholine-derived compound featuring a six-membered heterocyclic ring containing sulfur and nitrogen. The 2,2-dimethyl substituents on the thiomorpholine ring enhance steric hindrance and stability, while the acetic acid moiety allows for further functionalization. The hydrochloride salt improves aqueous solubility, making it suitable for pharmaceutical and synthetic applications. Its structural uniqueness lies in the combination of sulfur’s electronic effects and the steric bulk of dimethyl groups, which may influence reactivity and biological interactions .

Properties

Molecular Formula

C8H16ClNO2S

Molecular Weight

225.74 g/mol

IUPAC Name

2-(2,2-dimethylthiomorpholin-4-yl)acetic acid;hydrochloride

InChI

InChI=1S/C8H15NO2S.ClH/c1-8(2)6-9(3-4-12-8)5-7(10)11;/h3-6H2,1-2H3,(H,10,11);1H

InChI Key

PIYLEKPDEUPDJT-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CCS1)CC(=O)O)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethylthiomorpholin-4-yl)acetic acid hydrochloride typically involves the reaction of thiomorpholine with acetic acid derivatives under specific conditions. One common method includes the alkylation of thiomorpholine with a suitable acetic acid derivative in the presence of a base. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as crystallization or distillation to obtain the hydrochloride salt in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethylthiomorpholin-4-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The acetic acid moiety can participate in substitution reactions, leading to the formation of esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like acyl chlorides or anhydrides can be used for esterification or amidation reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified thiomorpholine derivatives.

    Substitution: Esters or amides of the acetic acid moiety.

Scientific Research Applications

2-(2,2-Dimethylthiomorpholin-4-yl)acetic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethylthiomorpholin-4-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. The thiomorpholine ring and acetic acid moiety can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between 2-(2,2-Dimethylthiomorpholin-4-yl)acetic acid hydrochloride and key analogs:

Compound Name Heterocycle Substituents Key Properties/Applications References
2-(2,2-Dimethylthiomorpholin-4-yl)acetic acid HCl Thiomorpholine 2,2-Dimethyl Enhanced stability; potential lipophilicity; versatile in synthesis
2-Morpholinoacetic Acid HCl Morpholine (O-containing) None Higher polarity; common building block for ligands and drugs
2-Phenyl-2-(thiomorpholin-4-yl)acetic Acid HCl Thiomorpholine Phenyl at C2 Aromatic interactions; increased lipophilicity; structural rigidity
2-(2-Aminothiazol-4-yl)acetic Acid HCl Thiazole (5-membered) Aminomethyl Metabolic stability; aromaticity; used in bioactive molecule design
2-(Morpholin-4-ylmethyl)phenoxy-acetic Acid HCl Morpholine Phenoxy-methyl linkage Extended aromatic system; potential for receptor binding

Key Comparisons

Heterocycle Type

  • Thiomorpholine vs. Morpholine : The sulfur atom in thiomorpholine reduces electronegativity compared to morpholine’s oxygen, increasing lipophilicity and altering hydrogen-bonding capacity. Thiomorpholine derivatives may exhibit improved membrane permeability in drug design .
  • Thiomorpholine vs. Thiazole : Thiazole’s five-membered aromatic ring enables π-π stacking, while thiomorpholine’s six-membered ring offers conformational flexibility. Thiazole-based compounds are often metabolically stable but may lack the steric tunability of thiomorpholines .

Phenyl vs. Acetic Acid Moieties: The phenyl group in 2-phenyl-2-(thiomorpholin-4-yl)acetic acid HCl enhances lipophilicity and may facilitate hydrophobic interactions in target binding, whereas the acetic acid group enables salt formation and derivatization .

Physicochemical Properties

  • Solubility : Hydrochloride salts of all compared compounds improve water solubility, critical for bioavailability. The thiomorpholine core may slightly reduce solubility compared to morpholine due to sulfur’s lower polarity .
  • LogP : The 2,2-dimethyl groups likely increase the logP of the target compound relative to morpholine analogs, favoring passive diffusion across biological membranes .

Applications in Synthesis The target compound’s thiomorpholine ring serves as a bioisostere for morpholine in drug design, offering distinct electronic profiles. Its dimethyl groups may stabilize transition states in nucleophilic substitutions . Morpholine derivatives (e.g., 2-Morpholinoacetic Acid HCl) are widely used in coordination chemistry and catalysis, whereas thiazole analogs are prevalent in antimicrobial and anticancer agents .

Research Findings and Implications

  • Synthetic Utility : The dimethylthiomorpholine scaffold’s stability makes it a candidate for prolonged-action pharmaceuticals, while phenyl-substituted analogs may optimize target binding in receptor studies .
  • Biological Relevance: Thiazole-containing compounds (e.g., 2-(2-Aminothiazol-4-yl)acetic Acid HCl) highlight the trade-off between aromaticity and flexibility, suggesting thiomorpholine derivatives may balance these traits .

Biological Activity

2-(2,2-Dimethylthiomorpholin-4-yl)acetic acid hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of soluble guanylate cyclase (sGC) stimulation. This article explores its biological activity, mechanisms of action, and relevant case studies.

The compound acts primarily as a stimulator of soluble guanylate cyclase (sGC), which is a key receptor for nitric oxide (NO) in vivo. The activation of sGC leads to the conversion of guanosine triphosphate (GTP) into cyclic guanosine monophosphate (cGMP), a secondary messenger involved in various physiological processes, including vasodilation and smooth muscle relaxation .

Key Points:

  • sGC Activation : Can occur via NO-dependent and NO-independent pathways.
  • cGMP Production : Increased cGMP levels modulate downstream effectors such as protein kinases and ion channels.

Biological Activities

The biological activities associated with 2-(2,2-Dimethylthiomorpholin-4-yl)acetic acid hydrochloride include:

  • Vasodilation : The compound promotes vasodilation by enhancing cGMP levels, which can be beneficial in treating conditions like pulmonary hypertension and heart failure.
  • Anti-inflammatory Effects : By modulating the NO signaling pathway, it may also exert anti-inflammatory effects, making it potentially useful for managing inflammatory diseases.
  • Cardiovascular Benefits : The compound's ability to stimulate sGC suggests it could be effective in addressing various cardiovascular disorders, including systemic hypertension and atherosclerosis .

Data Table: Biological Activity Overview

Activity Mechanism Potential Applications
VasodilationIncreases cGMP levelsTreatment of pulmonary hypertension
Anti-inflammatoryModulates NO signalingManagement of inflammatory diseases
Cardiovascular protectionStimulates sGCAddresses systemic hypertension and atherosclerosis

Case Studies

Research has highlighted the efficacy of compounds similar to 2-(2,2-Dimethylthiomorpholin-4-yl)acetic acid hydrochloride in various clinical contexts:

  • Pulmonary Hypertension Treatment : A study demonstrated that sGC stimulators significantly improved hemodynamics in patients with pulmonary hypertension, leading to enhanced exercise capacity and quality of life .
  • Cardiovascular Disease Management : Clinical trials have shown that compounds targeting the NO-cGMP pathway can reduce blood pressure and improve endothelial function in patients with cardiovascular diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.